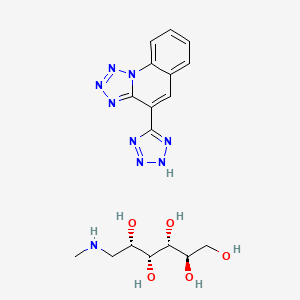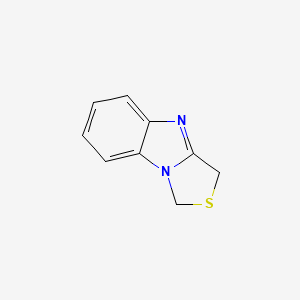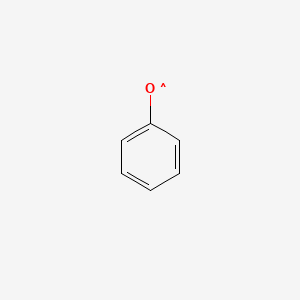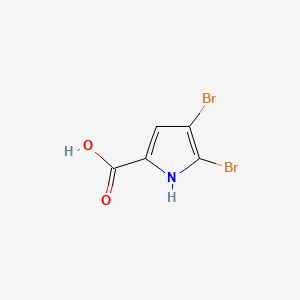
4,5-dibromo-1H-pyrrole-2-carboxylic acid
説明
4,5-dibromo-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C5H3Br2NO2 . It has a molecular weight of 268.89 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 4,5-dibromo-1H-pyrrole-2-carboxylic acid is 1S/C5H3Br2NO2/c6-2-1-3 (5 (9)10)8-4 (2)7/h1,8H, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
4,5-dibromo-1H-pyrrole-2-carboxylic acid is a solid compound . It has a molecular weight of 268.89 . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
DNA Gyrase Inhibitors
A series of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids containing substituted 1,2,3-triazole and isoxazole moieties have been designed and synthesized. These could serve as potential E. coli DNA gyrase inhibitors .
Diabetes Molecular Marker
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “4,5-dibromo-1H-pyrrole-2-carboxylic acid”, have been isolated from many natural sources. The well-known diabetes molecular marker , pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
Physiological Activities
Molecules containing the Py-2-C skeleton, including “4,5-dibromo-1H-pyrrole-2-carboxylic acid”, have various biological functions . They have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
Safety and Hazards
作用機序
Target of Action
The primary target of 4,5-dibromo-1H-pyrrole-2-carboxylic acid is E. coli DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule, thereby facilitating the unwinding of the DNA helix .
Mode of Action
4,5-dibromo-1H-pyrrole-2-carboxylic acid interacts with E. coli DNA gyrase, inhibiting its activity .
Biochemical Pathways
The inhibition of DNA gyrase by 4,5-dibromo-1H-pyrrole-2-carboxylic acid affects the DNA supercoiling process, which is essential for DNA replication and transcription . This disruption can lead to the cessation of these processes, thereby inhibiting bacterial growth .
Pharmacokinetics
Factors such as its molecular weight (26889 g/mol ) and its solid physical form may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The inhibition of DNA gyrase by 4,5-dibromo-1H-pyrrole-2-carboxylic acid leads to the disruption of DNA replication and transcription in bacteria, resulting in the inhibition of bacterial growth . This makes the compound a potential candidate for the development of new antibacterial drugs .
Action Environment
The action, efficacy, and stability of 4,5-dibromo-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
特性
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROCNHARMFRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188210 | |
| Record name | 4,5-Dibromo-2-pyrrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34649-21-3 | |
| Record name | 4,5-Dibromo-2-pyrrolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034649213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34649-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dibromo-2-pyrrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[oxo-(2-pyridinylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209912.png)
![1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea](/img/structure/B1209915.png)
![1-(5-Chloro-2-methoxyphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B1209917.png)
![(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209921.png)
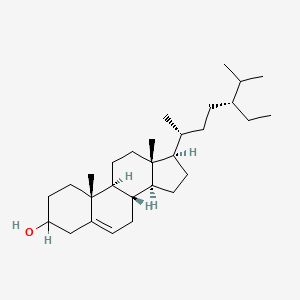
![N'-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B1209925.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B1209926.png)

![Benzo[d]isoxazol-3-ol](/img/structure/B1209928.png)
